4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine

COMT inhibition catecholamine metabolism Parkinson's disease adjunct therapy

This meta-phenylenediamine derivative features a sterically hindering 2-methylbenzyloxy substituent, significantly reducing amine reactivity compared to unsubstituted analogs for controlled kinetics in epoxy curing and polyurethane-polyurea extension. In biological applications, its 5.80 nM IC50 against MB-COMT and 10 nM potency at P2X3 make it a high-value positive control or chemical probe. This specific substitution pattern is essential for target engagement and material properties; generic diamines will not substitute.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B13869505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC(=C(C=C2)N)N
InChIInChI=1S/C14H16N2O/c1-10-4-2-3-5-11(10)9-17-12-6-7-13(15)14(16)8-12/h2-8H,9,15-16H2,1H3
InChIKeyLPHTWTAYTFBMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine (CAS 1043424-80-1): Procurement Specifications and Core Identity for Research Selection


4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine (CAS 1043424-80-1), also designated 4-[(2-methylphenyl)methoxy]-1,2-benzenediamine, is a meta-phenylenediamine derivative with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol [1]. This compound belongs to the class of benzyl-substituted phenylenediamines, characterized by a 2-methylbenzyloxy moiety attached to the 4-position of the benzene-1,2-diamine core. Patent literature identifies meta-phenylenediamines bearing specific benzyl substituents as sterically hindered diamines with reduced amine reactivity relative to unsubstituted analogs, making them suitable as curing agents for epoxy resins and as extenders in polyurethane-polyurea polymer systems [2]. In a research procurement context, this compound is sourced primarily as a screening compound or synthetic intermediate, with documented bioactivity profiles across multiple target classes including catechol-O-methyltransferase (COMT), P2X3 purinoceptor, and dihydroorotate dehydrogenase (DHODH) [3][4][5].

Why Generic Substitution of 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine with Unsubstituted or Alternative Phenylenediamines Fails in Research Applications


Generic substitution of 4-[(2-methylphenyl)methoxy]benzene-1,2-diamine with unsubstituted benzene-1,2-diamine (o-phenylenediamine, CAS 95-54-5) or other simple phenylenediamines is not scientifically defensible in target-based screening or materials science applications. Patent literature explicitly states that meta-phenylenediamines bearing specific benzyl substituents are sterically hindered and thereby exhibit lower amine reactivity compared with unsubstituted analogs [1]. This steric hindrance directly impacts reaction kinetics in epoxy curing and polyurethane-polyurea extension applications, where controlled reactivity is essential for achieving desired polymer properties. Furthermore, the 2-methylbenzyloxy moiety confers distinct lipophilicity and target-binding characteristics that fundamentally alter the compound's biological activity profile. Studies on 1-aryl-N2-alkyl-ethanediamines demonstrate that benzylated derivatives exhibit significantly higher biological activity than their debenzylated free amino analogs, underscoring the functional importance of the benzyl substituent [2]. In procurement terms, substituting with a generic diamine lacking this specific substitution pattern would yield different reaction kinetics, altered target engagement profiles, and non-comparable experimental outcomes.

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Superior MB-COMT Inhibition: 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine Outperforms Reference COMT Inhibitors by >10-Fold in Rat Brain Assays

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine demonstrates potent inhibition of membrane-bound catechol-O-methyltransferase (MB-COMT) with an IC50 of 5.80 nM in Wistar rat brain tissue [1]. In head-to-head comparative data from the same curated database source, a structurally distinct reference COMT inhibitor (BDBM50086212/CHEMBL3425737) exhibited an IC50 of 77 nM against recombinant rat MB-COMT under comparable assay conditions [2]. The target compound therefore shows approximately 13-fold greater inhibitory potency against the membrane-bound isoform. Additionally, the compound inhibited soluble COMT (S-COMT) in rat liver with an IC50 of 13 nM [3] and human soluble COMT with an IC50 of 1.50 μM (1,500 nM) [4], revealing species- and isoform-dependent potency variations.

COMT inhibition catecholamine metabolism Parkinson's disease adjunct therapy neuropharmacology screening

P2X3 Receptor Antagonist Activity: 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine Matches Potency of a Patent-Disclosed P2X3 Antagonist at 10 nM

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine exhibits antagonist activity at the human P2X3 purinoceptor with an IC50 of 10 nM in a stably expressing C6BU-1 cell line transfected with the human P2X3 receptor gene (GenBank accession number Y07683) at pH 7.5 and 2°C [1]. A structurally related comparator compound disclosed in the same patent series (BDBM183238, associated with US9150546, I-408) demonstrated an essentially equivalent IC50 of 9.80 nM against P2X3 receptor (unknown origin) [2]. The target compound therefore achieves comparable potency to a patent-protected P2X3 antagonist scaffold.

P2X3 purinoceptor pain research sensory neuron pharmacology ion channel screening

Antimalarial Target Engagement: 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine Inhibits P. falciparum DHODH with IC50 of 418 nM

4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine inhibits dihydroorotate dehydrogenase (quinone), mitochondrial (DHODH) from the malaria parasite Plasmodium falciparum with an IC50 of 418 nM [1]. This value was obtained using a Type 2 DHODH activity assay monitoring orotate formation or via chromogen reduction using DCIP. For context, within the broader class of benzene-1,2-diamine derivatives explored as iNOS inhibitors, comparative docking scores across NOS isoforms have been employed to recognize hits with isoform selectivity, though direct DHODH comparator data for this specific compound is limited [2].

antimalarial drug discovery DHODH inhibition P. falciparum pyrimidine biosynthesis

Multi-Target Activity Profile: Differential Potency Across COMT Isoforms and Species Guides Experimental Design

The compound exhibits a marked differential activity profile across COMT isoforms and species: IC50 = 5.80 nM for rat MB-COMT [1], IC50 = 13 nM for rat S-COMT [2], and IC50 = 1,500 nM (1.50 μM) for human soluble COMT [3]. This represents a ~115-fold selectivity window for rat S-COMT over human soluble COMT, and a ~2.2-fold preference for rat MB-COMT over rat S-COMT. In contrast, the compound shows negligible binding to beta-1 adrenergic receptor (no affinity detected) and weak affinity for phosphoglycerate kinase (Kd ≈ 5 mM, i.e., 5.0E+6 nM) [4]. This selectivity profile distinguishes the compound from pan-COMT inhibitors and non-selective diamines.

isoform selectivity species specificity assay optimization COMT screening

Optimal Research and Procurement Application Scenarios for 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine Based on Quantitative Evidence


CNS-Targeted COMT Inhibitor Screening for Parkinson's Disease Adjunct Therapy Development

Given its potent 5.80 nM IC50 against rat brain MB-COMT [1], this compound is optimally deployed as a positive control or benchmark compound in CNS-targeted COMT inhibition assays. The 13-fold potency advantage over a reference COMT inhibitor [2] makes it suitable for establishing assay sensitivity thresholds and for use in structure-activity relationship (SAR) studies aimed at optimizing brain-penetrant COMT inhibitors for Parkinson's disease adjunct therapy. The demonstrated MB-COMT vs S-COMT isoform selectivity profile (2.2-fold preference in rat) further supports its utility in isoform-specific mechanistic studies [3].

P2X3 Antagonist Scaffold for Pain and Sensory Neuroscience Research

With an IC50 of 10 nM against human P2X3 receptor [4], this compound serves as a viable chemical probe for investigating P2X3-mediated nociceptive signaling. The equivalence in potency to a patent-protected P2X3 antagonist (9.80 nM) [5] positions it as a cost-effective alternative for academic laboratories and early-stage discovery programs focused on chronic pain, neuropathic pain, or sensory neuron pharmacology, where access to proprietary chemotypes may be restricted by intellectual property or material transfer limitations.

Antimalarial Drug Discovery: DHODH Inhibitor Benchmarking and Combination Screening

The 418 nM IC50 against P. falciparum DHODH [6] provides a quantitative potency benchmark for antimalarial screening cascades. This compound can be utilized as a reference inhibitor in DHODH enzymatic assays to validate assay performance or as a starting point for scaffold-hopping campaigns. Given the established role of DHODH as a validated antimalarial target (exemplified by atovaquone), this compound's activity supports its inclusion in combination screening panels aimed at identifying synergistic partner compounds for next-generation antimalarial therapies.

Controlled-Reactivity Epoxy Curing and Polyurethane-Polyurea Extension Applications

The meta-phenylenediamine core with sterically hindering 2-methylbenzyloxy substitution confers reduced amine reactivity compared to unsubstituted phenylenediamines [7]. This property makes 4-[(2-methylphenyl)methoxy]benzene-1,2-diamine particularly suitable as a curing agent for epoxy resin systems requiring extended pot life or controlled cure kinetics, and as a chain extender in polyurethane-polyurea polymer formulations where precise control over reaction rate directly impacts final material properties such as tensile strength and elongation.

Quote Request

Request a Quote for 4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.